molecular formula C10H10N2O2 B13032221 Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B13032221
M. Wt: 190.20 g/mol
InChI Key: AGPXRQOWRWLUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.1986. It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt key biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine

Uniqueness

Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other pyrrolopyridine derivatives .

Properties

IUPAC Name

methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-11-4-7-8(10(13)14-2)5-12-9(6)7/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPXRQOWRWLUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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